molecular formula C9H9F3N2O B072877 N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide CAS No. 1579-89-1

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B072877
CAS No.: 1579-89-1
M. Wt: 218.18 g/mol
InChI Key: QMCLCXKXDXBQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide: is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 4-amino-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Amino-3-(trifluoromethyl)aniline+Acetic anhydrideThis compound+Acetic acid\text{4-Amino-3-(trifluoromethyl)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 4-Amino-3-(trifluoromethyl)aniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Due to the presence of the trifluoromethyl group, which is known to enhance the biological activity of compounds, this compound and its derivatives are investigated for their potential as pharmaceutical agents.

Industry: In the materials science field, this compound is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

  • 4-Amino-3-(trifluoromethyl)phenol
  • N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide
  • 3-(Trifluoromethyl)aniline

Comparison: N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both an amino group and an acetamide group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a promising candidate for pharmaceutical development.

Properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-5(15)14-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCLCXKXDXBQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585422
Record name N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1579-89-1
Record name N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1579-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-amino-3-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.